molecular formula C15H18N4O3S B2860080 1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034249-75-5

1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2860080
CAS No.: 2034249-75-5
M. Wt: 334.39
InChI Key: FVFFWCFJVSHKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 1-(cyclopropylsulfonyl)azetidin-3-yl group and at the 4-position with a phenoxymethyl moiety. The azetidine ring introduces conformational rigidity, while the cyclopropylsulfonyl group contributes electron-withdrawing effects and steric bulk. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Properties

IUPAC Name

1-(1-cyclopropylsulfonylazetidin-3-yl)-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-23(21,15-6-7-15)18-9-13(10-18)19-8-12(16-17-19)11-22-14-4-2-1-3-5-14/h1-5,8,13,15H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFWCFJVSHKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO) and its implications in treating conditions such as gout and hyperuricemia. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropylsulfonyl group and the phenoxymethyl substituent contributes to its pharmacological profile.

Xanthine Oxidase Inhibition

Recent studies have highlighted the effectiveness of various 1H-1,2,3-triazole derivatives as xanthine oxidase inhibitors. Specifically, a related compound (9m) demonstrated an IC50 value of 0.70 μM, significantly outperforming allopurinol, a standard treatment for gout . The molecular docking studies indicated that these compounds bind effectively to the active site of XO, leading to reduced uric acid levels in vivo .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has also been documented. In a study evaluating a series of triazole compounds, one derivative exhibited appreciable anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that the compound may have dual action as both an XO inhibitor and an anti-inflammatory agent.

In Vivo Studies

In vivo experiments involving rat models have shown that triazole derivatives can significantly lower serum uric acid levels. These findings support the hypothesis that compounds like this compound could be promising candidates for further development in treating hyperuricemia and related disorders .

Pharmacokinetic Properties

The pharmacokinetic profile of triazole derivatives indicates favorable absorption and distribution characteristics. The ligand efficiency metrics for some derivatives suggest they could be optimized further for improved bioavailability and efficacy .

Summary of Findings

Activity Effectiveness Reference
Xanthine Oxidase InhibitionIC50 = 0.70 μM (better than allopurinol)
Anti-inflammatory ActivityComparable to NSAIDs
In Vivo Uric Acid ReductionSignificant reduction in serum levels

Comparison with Similar Compounds

Triazole Derivatives with Halogenated/Aromatic Substituents

  • 5-Chloro-2-[2-chloro-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]phenoxy]phenol (16b): Contains dual chloro and phenyl groups, enhancing hydrophobic interactions. Synthesized via CH₂Cl₂/MeOH gradient elution (63% yield) . Lower yield compared to the target compound suggests steric hindrance from the phenyl group.
  • NMR data (S44–S45) confirm regioselective 1,4-substitution, similar to the target .

Fluorinated Triazoles

  • 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4) :
    • Dual trifluoromethyl groups enhance metabolic stability and electronegativity.
    • High yields (91.5–96%) under CuAAC conditions due to optimized alkyne excess .
    • Compared to the target, fluorinated analogs exhibit higher polarity (dipole moment ~5 D) .

Azetidine-Containing Triazoles

  • 1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole :

    • Ethoxymethyl group reduces steric bulk but increases hydrophilicity.
    • Discontinued commercial availability (CymitQuimica) hints at formulation challenges .
  • 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride :

    • Phenyl group improves binding to aromatic enzyme pockets.
    • Hydrochloride salt enhances crystallinity (CAS 1461713-51-8) .

Sulfonyl-Substituted Triazoles

  • 1-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole: Methylpyrazole sulfonyl group replaces cyclopropylsulfonyl, altering steric and electronic profiles. Molecular weight 374.42 g/mol (vs. ~363 g/mol for the target), affecting solubility .
  • Example 79 (JAK Inhibitor) :

    • Pyrrolo[2,3-d]pyrimidine and sulfonyl groups target kinase active sites.
    • Larger heterocycle increases molecular complexity compared to the target .

Key Comparative Data

Compound Key Substituents Synthetic Yield Molecular Weight (g/mol) Notable Features
Target Compound Cyclopropylsulfonyl, phenoxymethyl N/A ~363 Rigid azetidine, metabolic stability
16b Chloro, phenyl 63% ~400 (est.) Hydrophobic interactions
1-Benzyl-4-(phenoxymethyl)-triazole Benzyl, phenoxymethyl N/A 265.30 Aromatic stacking
Fluorinated Triazole 4 Trifluoromethyl 91.5% ~350 (est.) High polarity, thermal stability
1-(Azetidin-3-yl)-4-ethoxymethyl Ethoxymethyl N/A 182.22 Discontinued due to formulation issues

Research Findings and Implications

  • Synthetic Efficiency: CuAAC remains the gold standard for triazole synthesis, with yields >90% achievable for fluorinated analogs .
  • Biological Activity : Sulfonyl groups (e.g., cyclopropylsulfonyl) are common in kinase inhibitors (e.g., JAK inhibitors ), suggesting the target may have similar applications.
  • ADME Properties: The phenoxymethyl group increases logP compared to ethoxymethyl analogs, impacting bioavailability . Fluorinated derivatives balance lipophilicity and metabolic stability .

Q & A

Q. Critical Parameters :

  • Catalyst loading (5–10 mol% Cu(I)) to avoid side reactions.
  • Solvent polarity to stabilize intermediates and control regioselectivity.

Basic: How is the molecular structure of this compound validated, and what steric features influence its reactivity?

Methodological Answer:
Structural validation employs:

  • X-ray crystallography : Resolves dihedral angles between the triazole ring, azetidine, and phenoxymethyl groups (e.g., angles >30° indicate steric hindrance) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm confirm aromatic protons; δ 4.5–5.0 ppm (phenoxymethyl CH₂).
    • ¹³C NMR : Sulfonyl group (δ ~110 ppm) and triazole carbons (δ ~145–150 ppm).
  • HRMS : Exact mass confirmation (e.g., C₁₆H₁₉N₅O₃S: theoretical [M+H]⁺ = 378.1234) .

Q. Steric Influences :

  • The cyclopropylsulfonyl group induces torsional strain in the azetidine ring, reducing nucleophilic substitution reactivity at the sulfonamide .
  • Phenoxymethyl orientation affects π-π stacking in biological targets .

Advanced: How can reaction conditions be optimized to improve regioselectivity in triazole formation?

Methodological Answer:
Regioselective synthesis of 1,4-disubstituted triazoles (vs. 1,5-isomers) requires:

Catalyst choice : Heterogeneous Ag-Zn nano-catalysts improve selectivity (>90% 1,4-product) by stabilizing transition states .

Solvent effects : Polar aprotic solvents (DMF, THF) favor 1,4-selectivity by stabilizing Cu(I)-acetylide intermediates .

Temperature control : Lower temperatures (25–40°C) reduce kinetic competition from 1,5-pathways .

Q. Validation :

  • LCMS monitoring tracks reaction progress.
  • NOE NMR confirms regiochemistry through spatial correlations (e.g., phenoxymethyl proximity to azetidine protons) .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in enzyme inhibition) arise from:

Assay conditions :

  • Adjust buffer pH (6.5–7.5) to mimic physiological environments.
  • Include reducing agents (e.g., DTT) to stabilize sulfonamide groups .

Target-specific SAR :

  • Substituent scanning : Replace phenoxymethyl with ethoxymethyl or halogenated analogs to probe steric/electronic effects .
  • Co-crystallization studies : Resolve binding modes (e.g., triazole interactions with catalytic lysine residues) .

Computational validation :

  • Molecular docking (AutoDock Vina) : Predict binding affinities using PDB structures (e.g., 6VXX for kinase targets).
  • MD simulations (GROMACS) : Assess conformational stability over 100-ns trajectories .

Advanced: How are structure-activity relationships (SAR) systematically explored for this compound?

Methodological Answer:
A tiered SAR approach includes:

Core modifications :

  • Azetidine ring expansion : Replace with piperidine to test ring size effects on target binding .
  • Sulfonyl group substitution : Compare cyclopropylsulfonyl vs. aryl-sulfonyl analogs for hydrophobicity .

Peripheral group variations :

  • Phenoxymethyl derivatives : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance π-stacking .

Biological testing :

  • In vitro assays : Measure IC₅₀ against kinase panels (e.g., EGFR, VEGFR2) .
  • ADMET profiling : Microsomal stability (human liver microsomes) and LogP (HPLC) to prioritize leads .

Q. Data Analysis :

  • Free-Wilson analysis quantifies substituent contributions to activity.
  • QSAR models (e.g., CoMFA) correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity .

Basic: What spectroscopic techniques confirm the purity and identity of this compound?

Methodological Answer:

  • HPLC : Purity >95% (C18 column, MeCN:H₂O = 70:30, λ = 254 nm) .
  • FT-IR : Key peaks include sulfonyl S=O stretch (~1350 cm⁻¹) and triazole C-N stretch (~1600 cm⁻¹) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S (±0.3%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.